3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN2OS2 and its molecular weight is 414.97. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One of the notable applications of thieno[3,2-d]pyrimidine derivatives is in the field of cancer research. Compounds similar to 3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have shown potent antitumor activity. A study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, displaying significant anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Linked heterocyclics containing variations of the thieno[3,2-d]pyrimidine structure have been synthesized and assessed for antimicrobial activity. These compounds, including pyrazole-pyrimidine-thiazolidin-4-one derivatives, exhibited notable inhibitory activity against a range of Gram-positive and Gram-negative bacteria and fungi (Reddy et al., 2010).
Synthesis and Structural Studies
The synthesis and structural analysis of thieno[3,2-d]pyrimidin-4-ones and their derivatives have been extensively studied. This includes the preparation and characterization of various substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres, providing insights into their physicochemical properties and biological potential (Zadorozhny et al., 2010).
Anti-HIV Activity
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been investigated for their potential anti-HIV-1 activity. Specifically, 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones showed virus-inhibiting properties against type 1 human immunodeficiency virus in vitro (Novikov et al., 2004).
Antiproliferative Evaluation
The evaluation of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antiproliferative effects has been conducted. This research is particularly relevant in the context of cancer treatment, as some compounds exhibited significant inhibition against cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Gold et al., 2020).
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c1-13-3-4-14(2)15(11-13)12-27-21-23-18-9-10-26-19(18)20(25)24(21)17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKIPPOMUVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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